What is the molecular structure of Glycerol-2-13C?
What is the molecular structure of Glycerol-2-13C?
An In-depth Technical Guide to the Molecular Structure, Analysis, and Application of Glycerol-2-¹³C
Abstract
Stable isotope labeling is a cornerstone of modern metabolic research and structural biology. Among the repertoire of available tracers, Glycerol-2-¹³C holds a unique position due to its strategic labeling pattern which provides distinct advantages in tracking carbon flux through central metabolic pathways and simplifying complex spectroscopic data. This technical guide provides an in-depth exploration of the molecular structure of Glycerol-2-¹³C, its physicochemical properties, definitive analytical characterization methods, and its principal applications. We delve into the causality behind its utility in metabolic flux analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals. A detailed experimental protocol for a tracer-based cell culture experiment is provided to bridge theory with practical application.
Foundational Chemistry and Molecular Identity
Glycerol-2-¹³C is an isotopologue of glycerol where the carbon atom at the second (C2) position of the propane-1,2,3-triol backbone is replaced with the stable, NMR-active ¹³C isotope. Standard glycerol has a natural ¹³C abundance of approximately 1.1%, whereas Glycerol-2-¹³C is typically synthesized with an isotopic purity of 99 atom % ¹³C at the C2 position[1][2].
The fundamental structure remains identical to that of unlabeled glycerol, a simple polyol with three hydroxyl groups responsible for its hygroscopic nature and miscibility with water[3][4]. However, the mass and nuclear spin properties of the C2 atom are fundamentally altered.
Molecular Structure
The systematic IUPAC name for this compound is Propane-1,2,3-triol-2-¹³C [1]. The presence of the ¹³C isotope at the central carbon atom is the defining feature.
Caption: Molecular structure of Glycerol-2-¹³C, highlighting the isotopic label.
Key Identifiers and Physicochemical Properties
Accurate identification and handling of research materials are critical. The following table summarizes the key identifiers and physical properties for Glycerol-2-¹³C.
| Property | Value | Source(s) |
| IUPAC Name | Propane-1,2,3-triol-2-¹³C | [1] |
| Synonyms | 1,2,3-Propanetriol-2-¹³C, Glycerin-2-¹³C | [1][5] |
| CAS Number | 82425-96-5 | [1][2] |
| Chemical Formula | (HOCH₂)₂¹³CHOH | [1][2] |
| Molecular Weight | 93.09 g/mol | [1][2] |
| Mass Shift vs. Unlabeled | M+1 | [2] |
| Density | 1.275 g/mL at 25 °C | [1][5] |
| Boiling Point | 182 °C | [5] |
| Melting Point | 20 °C | [5] |
| InChI Key | PEDCQBHIVMGVHV-LBPDFUHNSA-N | [1] |
| SMILES String | OCCO | [1] |
Analytical Characterization: A Self-Validating System
Confirming the identity, isotopic purity, and position of the label is a prerequisite for any tracer-based study. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a robust, self-validating system for the characterization of Glycerol-2-¹³C.
Nuclear Magnetic Resonance (¹³C NMR)
Expertise & Causality: ¹³C NMR is the definitive technique for confirming the specific position of the carbon label. While ¹H NMR can provide structural confirmation, it cannot directly pinpoint the ¹³C enrichment. In the ¹³C NMR spectrum of Glycerol-2-¹³C, the signal corresponding to the C2 carbon (methine group, ~73.1 ppm) will be dramatically enhanced relative to the signals for the C1/C3 carbons (methylene groups, ~62.5 ppm), which will remain at natural abundance[6]. This selective signal enhancement is the primary validation of correct isotopic placement. For unlabeled glycerol, both signals would have intensities corresponding to natural ¹³C abundance[7].
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry validates the isotopic enrichment by confirming the expected mass shift. When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Glycerol-2-¹³C will present a molecular ion peak (or a characteristic fragment ion) that is one mass unit higher (M+1) than its unlabeled counterpart[2]. This confirms that the molecule contains a single ¹³C atom. Quantitative analysis of the M+0 and M+1 peak intensities allows for the precise calculation of isotopic purity, ensuring the reliability of subsequent tracer experiments.
Core Applications in Metabolic Research & Structural Biology
The strategic placement of the ¹³C label at the C2 position is not arbitrary; it is designed to yield specific, advantageous outcomes in metabolic tracing and structural analysis.
Tracing Central Carbon Metabolism
When cells are cultured with Glycerol-2-¹³C as a carbon source, the label is incorporated into central metabolic pathways. Glycerol is first phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis and gluconeogenesis[3].
Caption: Metabolic fate of the ¹³C label from Glycerol-2-¹³C in central metabolism.
Field-Proven Insight: The key advantage of C2 labeling becomes apparent in downstream analysis. For example, when tracing the label into amino acids synthesized from the TCA cycle, [2-¹³C]glycerol primarily labels the Cα carbons[8]. This is in contrast to [1,3-¹³C]glycerol, which labels other sites. This selective labeling pattern significantly simplifies the resulting NMR spectra of proteins expressed using this precursor, reducing spectral overlap and making resonance assignment more tractable[9][10]. This targeted approach allows researchers to isolate specific signals and extract structural information, such as internuclear distances, more effectively[8].
Solid-State NMR of Biological Macromolecules
Expertise: In solid-state NMR (ssNMR) of large proteins or protein complexes, severe line broadening and spectral overlap are major challenges. Using Glycerol-2-¹³C as the sole carbon source for protein expression is a powerful strategy to overcome this. The resulting selective labeling pattern dilutes the ¹³C spins, removing large one-bond ¹³C-¹³C scalar couplings[9][10]. This leads to significantly sharper lines and improved spectral resolution, enabling the study of complex biological systems that are inaccessible to conventional solution NMR or crystallography[8].
Experimental Protocol: ¹³C Tracer Analysis in Mammalian Cell Culture
This protocol provides a self-validating workflow for tracing the metabolism of Glycerol-2-¹³C into intracellular metabolites.
Objective: To quantify the incorporation of ¹³C from Glycerol-2-¹³C into key glycolytic and TCA cycle intermediates in cultured cancer cells.
Materials:
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Glycerol-2-¹³C (99 atom % ¹³C), sterile solution[1]
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Mammalian cell line (e.g., HeLa, A549)
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Culture medium deficient in standard glycerol and glucose (custom formulation)
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6-well cell culture plates
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80:20 Methanol:Water extraction solvent (-80°C)
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LC-MS/MS system
Methodology:
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Cell Seeding & Acclimation (24h):
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Seed 5x10⁵ cells per well in a 6-well plate using standard growth medium.
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Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
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Rationale: This ensures a consistent and healthy cell population at the start of the experiment.
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-
Media Switch & Labeling (Time Course: 0, 1, 4, 24h):
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Prepare labeling medium: Glucose/Glycerol-free DMEM supplemented with 10% dialyzed FBS, 2 mM L-glutamine, and 5 mM Glycerol-2-¹³C.
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Aspirate standard medium, wash cells once with sterile PBS.
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Add 2 mL of pre-warmed labeling medium to each well.
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Return plates to the incubator.
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Rationale: Using a custom medium ensures that the labeled glycerol is the primary carbon source being traced. A time-course experiment is essential to capture the dynamics of label incorporation.
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-
Metabolite Extraction (Quenching):
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At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.
-
Place the plate on dry ice to rapidly quench metabolic activity.
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Add 1 mL of ice-cold 80:20 Methanol:Water to each well.
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Rationale: Rapid quenching by cold solvent is critical to halt enzymatic activity and prevent artifactual changes in metabolite levels, ensuring the captured metabolic snapshot is accurate.
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-
Cell Lysis & Metabolite Collection:
-
Incubate the plate at -80°C for at least 30 minutes.
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Scrape the wells using a cell scraper to detach the frozen cell lysate.
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Transfer the lysate/solvent mixture to a microcentrifuge tube.
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Rationale: This ensures complete lysis and quantitative recovery of intracellular metabolites.
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-
Sample Processing & Analysis:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
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Transfer the supernatant (containing the polar metabolites) to a new tube.
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Dry the supernatant using a vacuum concentrator.
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Reconstitute the dried metabolites in a suitable volume for LC-MS analysis.
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Analyze samples using an LC-MS/MS method optimized for targeted analysis of metabolic intermediates (e.g., lactate, citrate, malate).
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Rationale: The separation of the soluble metabolite fraction from protein and lipids is crucial for clean analysis. LC-MS provides the sensitivity and mass resolution required to distinguish between unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of each metabolite.
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Caption: Experimental workflow for a ¹³C-glycerol tracer study in cell culture.
Conclusion
Glycerol-2-¹³C is a powerful and precise tool for the scientific community. Its molecular structure, defined by a single, strategically placed ¹³C atom, enables detailed interrogation of metabolic pathways and complex biological structures. The analytical workflows used to verify its identity are inherently robust, ensuring the high degree of trustworthiness required for reproducible research. By understanding the fundamental chemistry and the causal reasons for its application, researchers in drug development and life sciences can leverage Glycerol-2-¹³C to gain profound insights into cellular function, disease pathology, and the mechanism of action of novel therapeutics.
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